1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSSHPXUCIWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chloro-3-methoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-chloro-3-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Reaction with pyrazole: The 4-chloro-3-methoxybenzenesulfonyl chloride is then reacted with pyrazole in the presence of a base, such as triethylamine, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Major products formed from these reactions include substituted pyrazoles, sulfonic acids, and other derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluating a series of heterocyclic compounds, including derivatives of pyrazole, demonstrated that many exhibited substantial anti-inflammatory activity comparable to established drugs like celecoxib . The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Antibacterial Activity
Pyrazole compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess higher antibacterial efficacy than standard antibiotics like ampicillin . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antibacterial activity, likely due to increased membrane permeability or interaction with bacterial enzymes .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic markers . For instance, specific pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation.
Other Therapeutic Applications
Beyond the aforementioned activities, pyrazoles are also being explored for their antiviral, antifungal, and antidiabetic properties. Recent investigations have highlighted their potential against viral infections such as HIV and flavivirus . Additionally, some derivatives have shown promise in managing diabetes by inhibiting α-glucosidase and α-amylase activities .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Hes et al. (1978) | Biological Activity | Identified broad-spectrum activity including anti-tumor and anti-inflammatory effects. |
| Manna et al. (2005) | Antibacterial Properties | Demonstrated significant antibacterial efficacy against various pathogens. |
| Ali et al. (2007) | Antiviral Activity | Reported potential antiviral effects against HIV and flavivirus strains. |
| Foroughifar et al. (2022) | Multicomponent Synthesis | Highlighted efficient synthesis routes for diverse pyrazole derivatives with various biological activities. |
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations :
- The sulfonyl group in the target compound increases molecular weight and polarity compared to non-sulfonylated analogs.
- Trifluoromethyl (-CF₃) substitution (e.g., ) enhances lipophilicity and metabolic stability.
- Dual aryl substitution (e.g., ) may improve π-π stacking interactions in biological targets.
Key Insights :
- Chloro and methoxy substituents are associated with anti-inflammatory and antiparasitic activities .
- Trifluoromethyl groups improve agrochemical efficacy due to increased resistance to enzymatic degradation .
- The sulfonyl group in the target compound may confer unique pharmacokinetic properties, such as improved solubility or stability.
Physicochemical Properties
- Solubility: Sulfonylated pyrazoles (e.g., ) typically exhibit lower aqueous solubility than non-sulfonylated analogs due to increased molecular weight and hydrophobicity.
- Stability : Sulfonyl groups enhance thermal and oxidative stability, as seen in pyraclostrobin metabolites .
- Spectral Data : NMR and MS data for similar compounds (e.g., ) confirm regioselective substitution patterns, which are critical for activity.
Q & A
Q. What are the common synthetic routes for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole?
The compound can be synthesized via sulfonylation of pyrazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form triazole-pyrazole hybrids, as demonstrated in the synthesis of structurally related compounds . Key steps include:
- Reacting pyrazole derivatives with sulfonyl chlorides (e.g., 4-chloro-3-methoxybenzenesulfonyl chloride) under basic conditions.
- Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) .
Q. How is the purity and structural integrity confirmed after synthesis?
- Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity .
- Spectroscopy : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate molecular structure .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structures, as seen in related pyrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst loading : Adjusting copper sulfate (CuSO₄) and sodium ascorbate ratios in CuAAC reactions enhances regioselectivity (e.g., 61% yield achieved at 50°C for 16 hours) .
- Solvent systems : Polar aprotic solvents (e.g., THF/H₂O mixtures) improve solubility of intermediates .
- Temperature control : Elevated temperatures (50–80°C) accelerate cyclization but may require quenching to prevent decomposition .
Q. What computational methods predict the compound’s reactivity and intermolecular interactions?
- Density functional theory (DFT) : Calculates electronic properties (e.g., frontier molecular orbitals) to predict sulfonamide group reactivity .
- Molecular docking : Models interactions with biological targets (e.g., carbonic anhydrases) based on structural analogs .
Q. How are intermolecular interactions analyzed in crystalline forms?
- SCXRD analysis : Identifies hydrogen bonding (e.g., C–H···O, π–π stacking) and van der Waals interactions, critical for understanding packing motifs .
- Hirshfeld surfaces : Quantifies contact contributions (e.g., Cl···H, O···H interactions) in related sulfonamide-pyrazole crystals .
Q. What strategies mitigate side reactions during sulfonylation?
- Protecting groups : Temporarily shield reactive pyrazole NH groups using tert-butoxycarbonyl (Boc) .
- Stepwise synthesis : Isolate intermediates (e.g., sulfonyl chlorides) before coupling to pyrazole cores .
Q. How is biological activity assessed for pyrazole-sulfonamide derivatives?
- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) using fluorogenic substrates .
- Anticonvulsant screening : Employ maximal electroshock (MES) and pentylenetetrazol (scPTZ) models, as done for analogs like 5-chloro-3-methyl-1-phenylpyrazole .
Methodological Tables
Q. Table 1. Key Reaction Parameters for CuAAC Synthesis
| Parameter | Optimal Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | 50°C | Maximizes cycloaddition rate | |
| Catalyst (CuSO₄) | 10 mol% | Balances activity vs. cost | |
| Solvent | THF/H₂O (1:1) | Enhances substrate solubility |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| SCXRD | 3D structure resolution | C31H24Cl2N2S2 (559.54 g/mol) | |
| HRMS | Molecular formula confirmation | m/z 352.059 (M+H⁺) | |
| ¹H/¹³C NMR | Functional group assignment | δ 7.8–8.2 ppm (aromatic protons) |
Q. Notes
- Avoid commercial sources (e.g., Sigma-Aldrich in ) per guidelines.
- Advanced questions emphasize mechanistic and analytical depth, contrasting with basic synthesis/characterization.
- Methodological answers integrate evidence from peer-reviewed journals (e.g., Beilstein J. Org. Chem., Acta Cryst.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
